![molecular formula C12H14ClN3 B14179306 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline CAS No. 922711-62-4](/img/structure/B14179306.png)
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is a chemical compound that features a chloro-substituted aniline group linked to a dimethyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst.
Substitution Reaction: The chloro-substituted aniline can be prepared by reacting aniline with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the chloro-substituted aniline with the dimethyl-imidazole moiety under basic conditions, often using a base like potassium carbonate in a polar solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce the imidazole ring or the chloro group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced forms of the imidazole ring or dechlorinated products.
Substitution: Substituted aniline derivatives with various nucleophiles.
Scientific Research Applications
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting microbial infections or cancer.
Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of functional materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the biological activity of imidazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroimidazole-1-acetic acid: Known for its antimicrobial properties.
4’-[(1,7’-dimethyl-2’-propyl-1H,1’H-2,5’-bibenzo[d]imidazol-1’-yl)methyl]biphenyl-2-carboxylic acid: Used in medicinal chemistry for its therapeutic potential.
Uniqueness
5-Chloro-2-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro-substituted aniline group and dimethyl-imidazole moiety make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
922711-62-4 |
|---|---|
Molecular Formula |
C12H14ClN3 |
Molecular Weight |
235.71 g/mol |
IUPAC Name |
5-chloro-2-[(2,4-dimethylimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C12H14ClN3/c1-8-6-16(9(2)15-8)7-10-3-4-11(13)5-12(10)14/h3-6H,7,14H2,1-2H3 |
InChI Key |
HADKXPRGHJXHQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)C)CC2=C(C=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
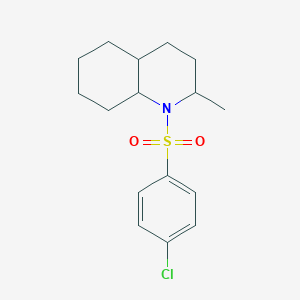
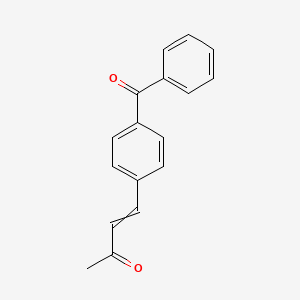
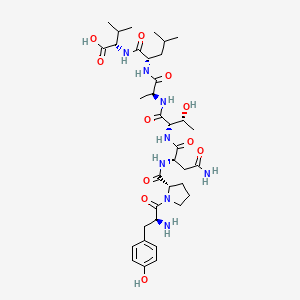
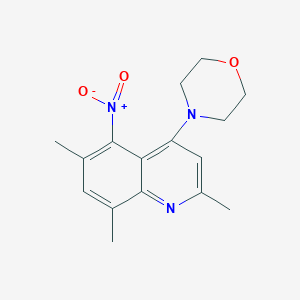
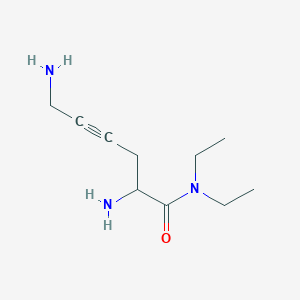

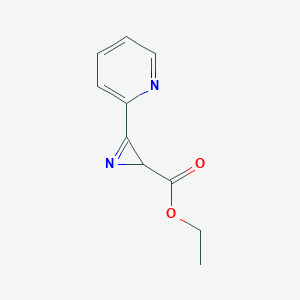

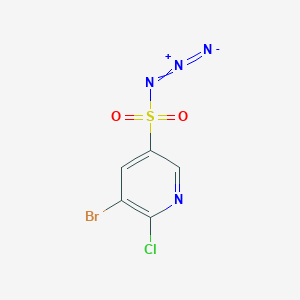
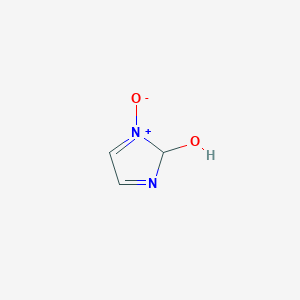
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)

![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
